molecular formula C19H21F3N2O4 B270542 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No. B270542
M. Wt: 398.4 g/mol
InChI Key: ARZJFKNSGYKJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CCT129202, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid inhibits the activity of Hsp90 by binding to the ATP-binding pocket of the protein. This prevents the protein from undergoing conformational changes necessary for its function, leading to the degradation of client proteins that are dependent on Hsp90 for their stability. This mechanism of action has been shown to be effective in reducing the growth and survival of cancer cells, as well as inhibiting the replication of viruses.
Biochemical and Physiological Effects:
6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, it has been shown to inhibit the invasion and metastasis of cancer cells. In infectious diseases, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to inhibit the replication of viruses, including hepatitis C virus and human immunodeficiency virus. However, it is important to note that the effects of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid may vary depending on the specific disease and cell type being studied.

Advantages and Limitations for Lab Experiments

One advantage of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its high specificity for Hsp90, which reduces the likelihood of off-target effects. In addition, its small molecular weight and lipophilicity make it suitable for use in both in vitro and in vivo experiments. However, one limitation of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another direction is the investigation of the potential use of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in combination with other drugs for the treatment of cancer and infectious diseases. Additionally, the development of more potent and selective Hsp90 inhibitors may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, starting with the reaction of 4-morpholino-3-trifluoromethylaniline with ethyl chloroformate to produce 4-morpholino-3-trifluoromethylphenyl carbamate. This intermediate is then reacted with cyclohex-2-en-1-one in the presence of sodium hydride to yield the desired product, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid. The overall yield of this synthesis method is approximately 30%, making it a relatively efficient process.

Scientific Research Applications

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a high affinity for the protein target, heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes, including protein folding, degradation, and signaling. Hsp90 has been implicated in the development and progression of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, 6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been investigated as a potential treatment for these diseases.

properties

Product Name

6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Molecular Formula

C19H21F3N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

6-[[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C19H21F3N2O4/c20-19(21,22)15-11-12(5-6-16(15)24-7-9-28-10-8-24)23-17(25)13-3-1-2-4-14(13)18(26)27/h1-2,5-6,11,13-14H,3-4,7-10H2,(H,23,25)(H,26,27)

InChI Key

ARZJFKNSGYKJPF-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.